![molecular formula C20H13N3Na2O6S2 B017388 6-[(4-Amino-6-sulfo-1-naphthalenyl)azo]-1-naphthalenesulfonic acid disodium salt CAS No. 107471-52-3](/img/structure/B17388.png)
6-[(4-Amino-6-sulfo-1-naphthalenyl)azo]-1-naphthalenesulfonic acid disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is a synthetic organic compound known for its vibrant color and utility in various scientific applications. This compound is characterized by its complex structure, which includes two naphthalene rings connected by a diazenyl group and substituted with amino and sulfonate groups. It is often used in research due to its unique chemical properties and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 5-amino-2-naphthalenesulfonic acid, using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound, such as 8-amino-2-naphthalenesulfonic acid, under alkaline conditions to form the azo compound.
Neutralization and Isolation: The resulting product is neutralized with sodium hydroxide and isolated by filtration and drying.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The amino and sulfonate groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or sulfonated derivatives.
科学的研究の応用
Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is widely used in scientific research due to its unique properties:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用機序
The compound exerts its effects primarily through its ability to interact with biological molecules and systems. The diazenyl group allows for the formation of stable complexes with proteins and nucleic acids, making it useful in various biochemical assays. The sulfonate groups enhance its solubility in aqueous solutions, facilitating its use in biological applications.
類似化合物との比較
Similar Compounds
- Disodium 4-amino-3-[(4-sulfonatophenyl)diazenyl]benzenesulfonate
- Disodium 6-amino-4-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
Uniqueness
Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is unique due to its specific substitution pattern and the presence of two naphthalene rings, which confer distinct chemical and physical properties. Its ability to form stable complexes and its high solubility make it particularly valuable in research and industrial applications.
特性
CAS番号 |
107471-52-3 |
|---|---|
分子式 |
C20H13N3Na2O6S2 |
分子量 |
501.4 g/mol |
IUPAC名 |
disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H15N3O6S2.2Na/c21-18-8-9-19(16-7-5-14(11-17(16)18)30(24,25)26)23-22-13-4-6-15-12(10-13)2-1-3-20(15)31(27,28)29;;/h1-11H,21H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChIキー |
SWCGEBCDFBHIBT-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C=CC(=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC2=C(C=CC(=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


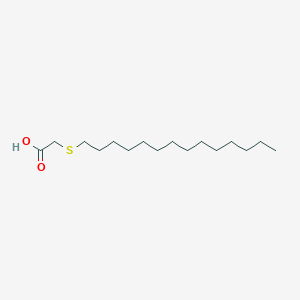
![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)
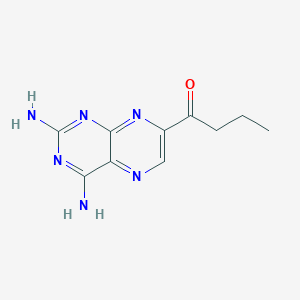
![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;2-[4-chloro-2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]ethyl-diethylazanium](/img/structure/B17315.png)
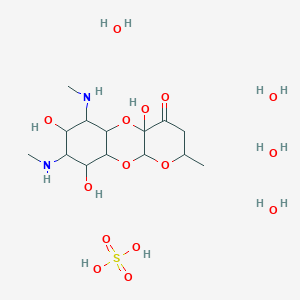

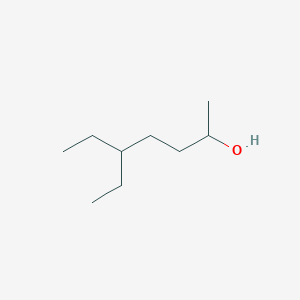

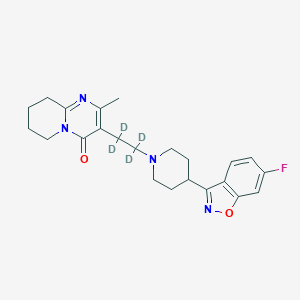
![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline](/img/structure/B17338.png)
![3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline](/img/structure/B17339.png)

![Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate](/img/structure/B17349.png)
![5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole](/img/structure/B17350.png)
